Hexa-2,4-diene-1,6-diimine
CAS No.: 138846-90-9
Cat. No.: VC19114885
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138846-90-9 |
|---|---|
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | hexa-2,4-diene-1,6-diimine |
| Standard InChI | InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H |
| Standard InChI Key | TUTPLVGFFJWWGZ-UHFFFAOYSA-N |
| Canonical SMILES | C(=CC=N)C=CC=N |
Introduction
Molecular Structure and Stereochemical Features
Hexa-2,4-diene-1,6-diimine adopts a planar geometry due to the conjugation of its two double bonds ( and ) and the imine groups at positions 1 and 6. The (2E,4E) stereoisomer is the most stable configuration, as evidenced by its prevalence in computational models and synthetic studies . The IUPAC name, (2E,4E)-hexa-2,4-diene-1,6-diimine, reflects this stereochemistry, with the trans orientation minimizing steric hindrance between substituents.
Electronic Structure and Bonding
The conjugated diene system delocalizes π-electrons across the backbone, enhancing stability and influencing reactivity. Quantum mechanical calculations predict a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate electron-accepting capacity, which is typical for diimines . The imine nitrogen atoms possess lone pairs capable of coordinating to metal centers, a feature exploited in catalytic applications (discussed in Section 4).
Physicochemical Properties
Available data on Hexa-2,4-diene-1,6-diimine are sparse, but key properties can be inferred from structural analogs and limited experimental reports:
The compound’s air sensitivity arises from the reactivity of the imine groups, which can undergo hydrolysis to form primary amines under acidic or aqueous conditions . This instability necessitates inert storage conditions, such as under nitrogen or argon.
Synthetic Pathways and Challenges
Dehydrogenation of Diamines
Catalytic dehydrogenation of hexamethylenediamine (1,6-diaminohexane) using transition-metal catalysts (e.g., Pd/C) represents another theoretical pathway. This method is employed for synthesizing aromatic diimines but remains untested for aliphatic systems .
Applications in Coordination Chemistry and Catalysis
Diimines are widely utilized as ligands in transition-metal catalysis due to their strong σ-donor and π-acceptor properties. While direct examples of Hexa-2,4-diene-1,6-diimine in catalysis are absent, related systems offer insights:
Metal Complexation
Iron and cobalt complexes with diimine ligands exhibit activity in [2+2] cycloadditions and hydrovinylation reactions. For instance, -symmetric pyridine(diimine) iron complexes catalyze ethylene and butadiene coupling to form hexadienes and cyclobutanes . Hexa-2,4-diene-1,6-diimine could similarly coordinate to metals like Fe or Co, stabilizing low oxidation states and enabling redox-active catalysis .
Catalytic Cycle Hypotheses
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Oxidative Cyclization: The diimine ligand facilitates electron transfer, enabling oxidative coupling of alkenes.
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Metallacycle Formation: Coordination to a metal center (e.g., Fe) could generate a five-membered metallacycle intermediate, critical for C–C bond formation .
Future Research Directions
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Synthetic Optimization: Develop reliable methods for diimine synthesis, possibly via modified condensation or dehydrogenation routes.
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Catalytic Screening: Test metal-diimine complexes in model reactions (e.g., olefin cycloadditions) to evaluate activity and selectivity.
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Stability Studies: Investigate stabilization strategies, such as bulky substituents or encapsulation, to enhance air/water resistance.
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